N-{[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-alanine
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Overview
Description
2-{2-[(3-Hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}propanoic acid is a complex organic compound with a molecular formula of C20H26O5 This compound is characterized by its unique structure, which includes a chromen-2-one moiety, a hexyl chain, and an acetamido group
Preparation Methods
The synthesis of 2-{2-[(3-Hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}propanoic acid typically involves multiple steps. One common synthetic route starts with the alkylation of 7-hydroxy-4-methylcoumarin with propargyl bromide in the presence of anhydrous potassium carbonate and dry acetone at 50°C. This intermediate is then reacted with various sodium azides to form the desired product . Industrial production methods may involve similar steps but are optimized for larger scale production and higher yields.
Chemical Reactions Analysis
2-{2-[(3-Hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the acetamido group, using reagents like sodium hydroxide or ammonia. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-{2-[(3-Hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-{2-[(3-Hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}propanoic acid involves its interaction with specific molecular targets and pathways. The chromen-2-one moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways involved in cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
2-{2-[(3-Hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}propanoic acid can be compared with other similar compounds, such as:
2-[(3-Hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid: This compound shares a similar structure but lacks the acetamido group, which may result in different chemical and biological properties
2-[(3-Hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid: This compound has a similar chromen-2-one moiety but differs in the side chain, which can affect its reactivity and applications.
Properties
Molecular Formula |
C22H29NO6 |
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Molecular Weight |
403.5 g/mol |
IUPAC Name |
(2S)-2-[[2-(3-hexyl-4,8-dimethyl-2-oxochromen-7-yl)oxyacetyl]amino]propanoic acid |
InChI |
InChI=1S/C22H29NO6/c1-5-6-7-8-9-17-13(2)16-10-11-18(14(3)20(16)29-22(17)27)28-12-19(24)23-15(4)21(25)26/h10-11,15H,5-9,12H2,1-4H3,(H,23,24)(H,25,26)/t15-/m0/s1 |
InChI Key |
WWQJFHHQQHPNKG-HNNXBMFYSA-N |
Isomeric SMILES |
CCCCCCC1=C(C2=C(C(=C(C=C2)OCC(=O)N[C@@H](C)C(=O)O)C)OC1=O)C |
Canonical SMILES |
CCCCCCC1=C(C2=C(C(=C(C=C2)OCC(=O)NC(C)C(=O)O)C)OC1=O)C |
Origin of Product |
United States |
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